molecular formula C16H12Cl2N4O B2784890 6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide CAS No. 1192974-02-9

6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide

Cat. No. B2784890
CAS RN: 1192974-02-9
M. Wt: 347.2
InChI Key: VHKYLFZLJGJCIS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole and pyridine, containing two chlorine atoms, one on the pyrazole ring and the other on the phenyl ring . It has an empirical formula of C12H8Cl2N2O and a molecular weight of 267.11 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a pyridine ring via a carboxamide group. It also has a phenyl ring attached to the pyrazole ring . The presence of nitrogen in the pyrazole and pyridine rings and the chlorine atoms on the pyrazole and phenyl rings are notable features of its structure .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, similar compounds such as quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Scientific Research Applications

Synthesis and Biological Evaluation

A study on novel pyrazolopyrimidines derivatives explored their potential as anticancer and anti-5-lipoxygenase agents. This research synthesized a series of compounds via condensation, esterification, and other chemical reactions, aiming to discover new therapeutic agents with significant cytotoxic and inhibitory activities. The structure-activity relationship (SAR) was discussed to understand the molecular basis of their biological effects (Rahmouni et al., 2016).

Chemical Structure and Reactivity

The structural and reactivity aspects of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines were detailed, highlighting the synthesis from 3-amino-5-arylpyrazoles and α-cyanochalcones. NMR and X-ray diffraction studies provided insights into tautomeric preferences and crystal structures, revealing hydrogen-bonded arrangements significant for chemical and pharmaceutical research (Quiroga et al., 1999).

Novel Derivatives and Their Applications

Research on imidazopyrazolopyrimidines, pyrazolopyrimidopyrimidines, and pyrazolopyrimidothiazines introduced new derivatives synthesized through chloroacylation and nucleophilic substitution reactions. These compounds, characterized by NMR and mass spectrometry, have potential applications in developing new drugs and materials with unique properties (El-Khawaga et al., 2009).

Molecular Docking and Antimicrobial Activities

A study focusing on the synthesis, molecular docking, and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives highlighted their potential antimicrobial and antioxidant activities. These compounds were evaluated against GlcN-6-P synthase, indicating their relevance in medicinal chemistry and drug discovery efforts (Flefel et al., 2018).

properties

IUPAC Name

6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c1-10-8-15(20-16(23)11-2-7-14(18)19-9-11)21-22(10)13-5-3-12(17)4-6-13/h2-9H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKYLFZLJGJCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)Cl)NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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